molecular formula C15H14F2N2O3S B2611370 Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate CAS No. 828277-81-2

Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate

Cat. No.: B2611370
CAS No.: 828277-81-2
M. Wt: 340.34
InChI Key: GJYCHWBPLSCIQS-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular pathways involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate include:

  • 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetic acid
  • Ethyl 2-((4-(4-(trifluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate
  • Mthis compound

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the difluoromethoxy group, which can influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-2-21-13(20)9-23-15-18-8-7-12(19-15)10-3-5-11(6-4-10)22-14(16)17/h3-8,14H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYCHWBPLSCIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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